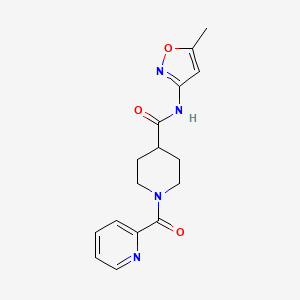![molecular formula C18H23N3O5 B2666151 6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930464-09-8](/img/structure/B2666151.png)
6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reagents: Alkylating agents (e.g., dimethyl sulfate, ethyl bromide).
Conditions: Alkylation reactions under basic conditions.
Industrial Production Methods
Industrial synthesis often involves optimization for scale, yield, and cost-efficiency, usually under controlled conditions to ensure high purity and consistency. The steps are similar but with more efficient catalysts, optimized temperatures, and advanced purification techniques.
準備方法
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of Intermediate
Starting Material: A substituted pyrrole derivative.
Reagents: Brominating agents (e.g., NBS).
Conditions: Bromination under inert atmosphere at low temperature.
Step 2: Pyrimidine Ring Formation
Reagents: Guanidine carbonate and appropriate catalysts.
Conditions: Cyclization at elevated temperature to form the pyrrolopyrimidine core.
化学反応の分析
Types of Reactions
Oxidation: : Conversion of the methoxy groups to aldehyde or carboxylic acids.
Reduction: : Potential hydrogenation of the ethoxyphenyl ring.
Substitution: : Nucleophilic substitution reactions at the methoxy or ethoxy positions.
Common Reagents and Conditions
Oxidation Reagents: : KMnO₄, CrO₃.
Reduction Reagents: : H₂/Pd-C, NaBH₄.
Substitution Reagents: : Nucleophiles like thiols, amines, and alcohols.
Major Products Formed
Oxidation Products: : Corresponding aldehydes, ketones, or acids.
Reduction Products: : Fully hydrogenated derivatives.
Substitution Products: : Compounds with various nucleophiles replacing the original substituents.
科学的研究の応用
This compound is explored for its potential in multiple domains:
Chemistry: : As a building block for complex molecular architectures.
Biology: : Studies involving interactions with biological macromolecules.
Medicine: : Investigated for pharmacological activity due to its potential effects on specific molecular targets.
Industry: : Applications in material sciences, including as a precursor for specialized polymers or coatings.
作用機序
The effects of 6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione are largely determined by its ability to interact with specific molecular targets:
Binding: : Attaches to enzyme active sites or receptor proteins.
Pathways: : Modulates biochemical pathways related to cell signaling and metabolism.
類似化合物との比較
While comparing with other pyrrolopyrimidines:
Similar Compounds: : 4-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, 6-methyl-4-(4-methoxyphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione.
Uniqueness: : The specific substituents (2,2-dimethoxyethyl and 4-ethoxyphenyl) give it distinct reactivity and potential biological activities not found in close analogs.
Conclusion
The elaborate structure of 6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione opens a plethora of possibilities in scientific research and industrial applications. Its synthesis, reactions, and functional versatility make it a valuable compound for further exploration and utilization in various fields.
特性
IUPAC Name |
6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-4-26-12-7-5-11(6-8-12)16-15-13(19-18(23)20-16)9-21(17(15)22)10-14(24-2)25-3/h5-8,14,16H,4,9-10H2,1-3H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZJAWNDWCVEEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC(OC)OC)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B2666070.png)
![N-cyclohexyl-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2666071.png)
![1-(Pyrazine-2-carbonyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2666074.png)

![1-Azaspiro[4.4]non-3-ene](/img/structure/B2666076.png)



![Propan-2-yl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2666081.png)
![N,N-dimethyl-2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B2666082.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B2666083.png)


![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(3-methyl-1-oxobutyl)oxime]](/img/structure/B2666089.png)
